

Application Notes and Protocols for WHI-P180 Hydrochloride Cell-Based Assays

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Compound of Interest		
Compound Name:	WHI-P180 hydrochloride	
Cat. No.:	B1139176	Get Quote

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Introduction

WHI-P180 hydrochloride is a multi-kinase inhibitor with significant activity against Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1] This pathway is integral to immune cell development and function, making JAK3 a compelling target for autoimmune diseases, organ transplant rejection, and certain hematological malignancies. WHI-P180 has also demonstrated inhibitory activity against other kinases such as RET, KDR, and EGFR.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and potency of WHI-P180 hydrochloride, focusing on its JAK3 inhibitory activity.

Data Presentation

The inhibitory activity of **WHI-P180 hydrochloride** is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for WHI-P180 against various kinases and in different contexts.

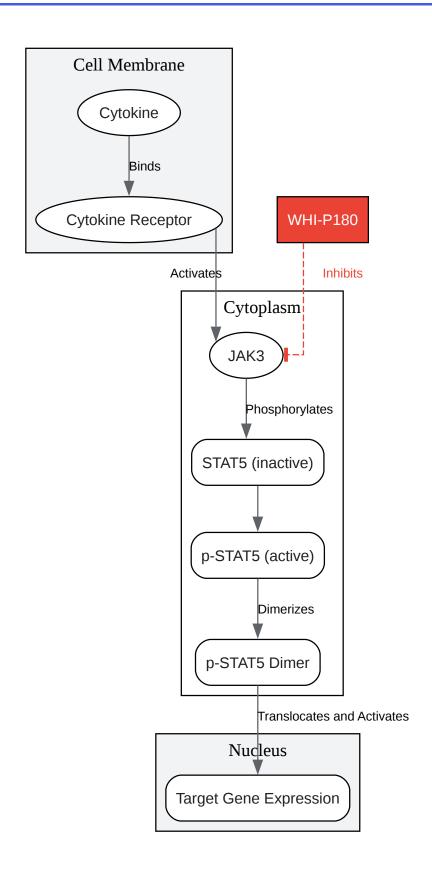


Target	Assay Type	IC50	Reference
JAK3	In vitro kinase assay	13.5 μΜ	[U.S. Patent 6,329,381]
RET	In vitro kinase assay	5 nM	[2]
KDR	In vitro kinase assay	66 nM	[2]
EGFR	In vitro kinase assay	4 μΜ	[2]
CDK2	In vitro kinase assay	1 μΜ	[3]

Signaling Pathway

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression. WHI-P180 inhibits JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, primarily STAT5 in the context of yc-family cytokines.[4][5][6]





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Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of WHI-P180.



Experimental Protocols

Two key cell-based assays are detailed below: a cell viability assay to determine the IC50 value of WHI-P180 and a Western blot assay to measure the inhibition of STAT5 phosphorylation.

Cell Viability Assay (MTT/MTS Assay) for IC50 Determination

This protocol determines the concentration of WHI-P180 that inhibits cell growth by 50%. Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- Hematopoietic cell line (e.g., Jurkat, Ramos, or other relevant AML/CML cell lines)
- WHI-P180 hydrochloride
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well clear flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
- Plate reader

Procedure:

- Cell Seeding:
 - Culture cells to a logarithmic growth phase.
 - Harvest and count the cells.



- \circ Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Treatment:

- Prepare a stock solution of WHI-P180 hydrochloride in DMSO.
- Perform serial dilutions of WHI-P180 in complete medium to achieve a range of final concentrations (e.g., 0.1 μM to 100 μM). Include a vehicle control (DMSO only).
- \circ Add 100 μ L of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 μ L.
- Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

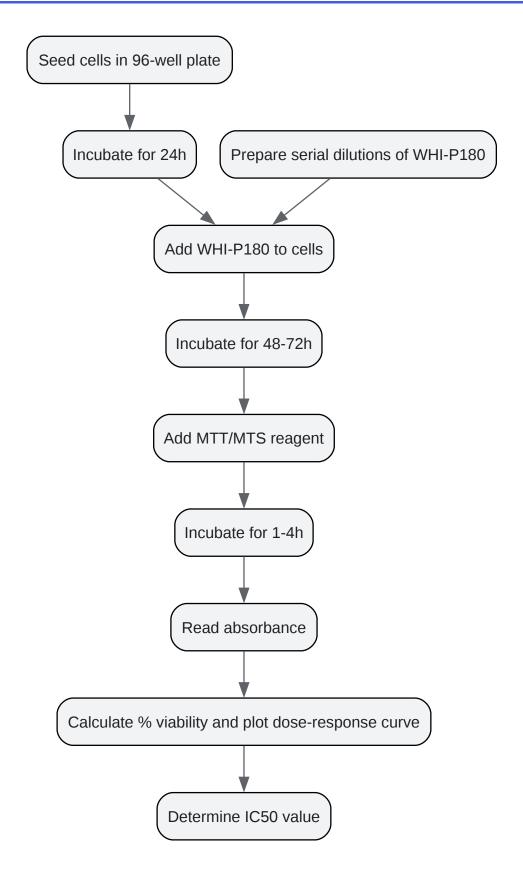
MTT/MTS Assay:

- \circ For MTT: Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 150 μ L of solubilization solution to dissolve the formazan crystals.
- For MTS: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Read the absorbance on a plate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

Data Analysis:

- Subtract the background absorbance (media only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the WHI-P180 concentration.
- Determine the IC50 value using non-linear regression analysis.





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Caption: Experimental workflow for IC50 determination using a cell viability assay.



STAT5 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of WHI-P180 to inhibit the phosphorylation of STAT5, a direct downstream target of JAK3.

Materials:

- Hematopoietic cell line responsive to IL-2 (e.g., CTLL-2, or other cell lines expressing the IL-2 receptor)
- WHI-P180 hydrochloride
- Recombinant human IL-2
- · Serum-free medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Culture cells to a logarithmic growth phase.



- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of WHI-P180 or vehicle control for 1-2 hours.
- Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with lysis buffer on ice for 30 minutes.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - · Wash the membrane with TBST.
 - Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Re-probing:



- (Optional but recommended) Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal protein loading.
- Data Analysis:
 - Quantify the band intensities for phospho-STAT5 and total STAT5.
 - Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.
 - Compare the normalized phospho-STAT5 levels in the WHI-P180-treated samples to the IL-2 stimulated control to determine the extent of inhibition.

Conclusion

These protocols provide a framework for the cell-based evaluation of **WHI-P180 hydrochloride**. The cell viability assay is a robust method for determining the cytotoxic or cytostatic potential of the compound and for calculating its IC50 value. The STAT5 phosphorylation assay provides a more mechanistic insight into the on-target activity of WHI-P180 by directly measuring the inhibition of a key downstream effector of the JAK3 signaling pathway. Together, these assays are essential tools for characterizing the cellular effects of WHI-P180 and for advancing its development as a potential therapeutic agent.

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